molecular formula C18H25N3O3 B2674976 N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954026-68-7

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2674976
CAS No.: 954026-68-7
M. Wt: 331.416
InChI Key: DFFNNRKRYHJJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Polyamine Analogue-Induced Programmed Cell Death

Research has identified compounds with cyclopropyl groups, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), as a new class of antitumor agents. These compounds demonstrate selective cytotoxic activity by inducing programmed cell death (PCD) through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process suggests that H2O2 production by polyamine oxidase (PAO) plays a critical role in the cytotoxicity of these compounds, offering a potential mechanism for their antineoplastic effects (Ha, Woster, Yager, & Casero, 1997).

Novel Synthetic Approaches to Oxalamides

A novel synthetic methodology has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. This process involves classical Meinwald rearrangement and a new rearrangement sequence, providing a straightforward and high-yielding route to both anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Cyclopropyl Amines Difunctionalization

A study reported the 1,3-difunctionalization of cyclopropylamines utilizing N-Iodosuccinimide (NIS) or in situ generated cyanogen iodide (ICN) as electrophilic iodinating reagents. This process highlights the capability of cyclopropylamines to act as π nucleophiles in a two-electron SN2-like ring-opening pathway, offering a versatile method for the synthesis of functionally diverse cyclopropane derivatives (Wang & Zheng, 2019).

Oxalamide-Based Carbene Reactivity

Another study investigated the reactivity of oxalamide-based carbenes, revealing that treatment with styrene or methylacrylate leads to cyclopropanation products. This research provides insights into the reactivity and potential applications of oxalamide-based carbenes in organometallic chemistry and catalysis (Braun, Frank, & Ganter, 2012).

Properties

IUPAC Name

N'-cyclopropyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(18(23)20-15-7-8-15)19-9-4-10-21-11-12-24-16(13-21)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFNNRKRYHJJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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